
N-Désméthyl vandetanib
Vue d'ensemble
Description
N-Desmethyl vandetanib belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. N-Desmethyl vandetanib is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethyl vandetanib has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethyl vandetanib is primarily located in the cytoplasm and membrane (predicted from logP).
Applications De Recherche Scientifique
Pharmacological Properties
N-Desmethyl vandetanib exhibits pharmacological properties similar to its parent compound, vandetanib. It acts primarily as an inhibitor of multiple receptor tyrosine kinases, including:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- RET proto-oncogene
These targets are crucial in pathways associated with tumor growth and angiogenesis. The inhibition of these pathways leads to reduced tumor proliferation and vascularization, which is beneficial in treating various cancers.
Medullary Thyroid Cancer (MTC)
NDM-VTB has shown promising results in clinical settings, particularly for patients with advanced MTC. Clinical trials have demonstrated that vandetanib significantly improves progression-free survival in patients with unresectable or metastatic MTC:
- In a study involving 30 patients with hereditary MTC, 20% had a confirmed partial response, while 53% experienced stable disease lasting at least 24 weeks .
- Another trial indicated a median progression-free survival of 30.5 months for patients treated with vandetanib compared to 19.3 months for those receiving placebo .
Pediatric Applications
Recent studies have highlighted the efficacy of NDM-VTB in pediatric populations. A notable case involved a child with advanced MTC associated with MEN2B who showed significant tumor reduction after treatment with vandetanib, allowing for subsequent surgical intervention .
Case Study Overview
Case Study | Patient Demographics | Treatment | Outcome |
---|---|---|---|
Pediatric MTC | Child with MEN2B | Vandetanib | Significant tumor reduction; surgery possible after treatment |
Adult MTC | 30 patients with hereditary MTC | Vandetanib 300 mg/day | 20% partial response; 53% stable disease for ≥24 weeks |
These case studies underline the potential of NDM-VTB as an effective treatment option in both adult and pediatric populations suffering from aggressive forms of thyroid cancer.
Mécanisme D'action
Target of Action
N-Desmethyl Vandetanib, a metabolite of Vandetanib, primarily targets the tyrosine kinases of the VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) families . These receptors play crucial roles in tumor angiogenesis and cell proliferation .
Mode of Action
N-Desmethyl Vandetanib acts as a potent and selective inhibitor of its target tyrosine kinases . By inhibiting these kinases, it blocks intracellular signaling, angiogenesis, and cellular proliferation .
Biochemical Pathways
The inhibition of VEGFR, EGFR, and RET tyrosine kinases disrupts the VEGFR- and EGFR-dependent signaling pathways, which are clinically validated pathways in cancer, including non-small-cell lung cancer . RET activity is particularly important in some types of thyroid cancer .
Pharmacokinetics
N-Desmethyl Vandetanib is primarily produced by the CYP3A4 enzyme and is detected in plasma, urine, and feces . It has a slow absorption rate with a time to peak of 6 hours . The elimination half-life is approximately 19 days , indicating a slow elimination process.
Result of Action
The inhibition of the targeted tyrosine kinases by N-Desmethyl Vandetanib leads to a disruption in tumor angiogenesis and cell proliferation . This results in a significant clinical benefit, including an improvement in progression-free survival .
Action Environment
The action of N-Desmethyl Vandetanib can be influenced by various environmental factors. For instance, the presence of other drugs known to prolong the QT interval can increase the risk of QT prolongation, a known adverse event associated with Vandetanib . Additionally, Vandetanib’s bioavailability can be affected by the patient’s renal function, with increased exposure observed in subjects with moderate and severe renal impairment .
Analyse Biochimique
Biochemical Properties
N-Desmethyl Vandetanib interacts with various enzymes and proteins. It is primarily produced by the enzyme CYP3A4 . It also interacts with VEGFRs (KDR and Flt-1), EGFR, and basic fibroblast growth factor receptor, inhibiting their activity .
Cellular Effects
N-Desmethyl Vandetanib has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of N-Desmethyl Vandetanib involves binding interactions with biomolecules and changes in gene expression. It binds to and inhibits the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl Vandetanib can change over time. It has been detected in plasma, urine, and feces, indicating its stability and degradation over time
Metabolic Pathways
N-Desmethyl Vandetanib is involved in metabolic pathways mediated by the enzyme CYP3A4 . It may also interact with other enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its detection in plasma, urine, and feces, it is likely that it is transported and distributed within the body .
Activité Biologique
N-Desmethyl vandetanib (NDM-Van) is a significant metabolite of vandetanib, a multi-targeted tyrosine kinase inhibitor (TKI) primarily used in the treatment of certain types of thyroid cancer and non-small cell lung cancer. This article explores the biological activity of N-desmethyl vandetanib, including its pharmacological properties, mechanisms of action, and clinical implications.
1. Pharmacological Profile
N-desmethyl vandetanib exhibits pharmacological activities similar to its parent compound, vandetanib. Both compounds act as inhibitors of multiple receptor tyrosine kinases, including:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Ret Proto-Oncogene (RET)
The potency of NDM-Van against these targets is comparable to that of vandetanib itself.
Table 1: IC50 Values for Vandetanib and N-Desmethyl Vandetanib
Target | Vandetanib IC50 (μM) | N-Desmethyl Vandetanib IC50 (μM) |
---|---|---|
EGFR | 0.020 - 0.50 | Similar |
VEGFR-2 | 0.03 - 0.09 | Similar |
RET | Not specified | Not specified |
VEGFR-3 | 0.1 - 0.3 | Not specified |
N-desmethyl vandetanib is formed through the metabolic action of cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the oxidative metabolism of various drugs. The formation of this metabolite is significant because it retains similar inhibitory effects on key signaling pathways involved in tumor growth and angiogenesis.
Key Mechanisms:
- Inhibition of Angiogenesis: NDM-Van inhibits VEGF-induced endothelial cell proliferation and migration, thereby reducing blood vessel formation.
- Tumor Growth Inhibition: It suppresses tumor growth in various preclinical models, including xenografts of human colon cancer cells.
3. In Vitro Studies
In vitro studies have demonstrated that N-desmethyl vandetanib effectively inhibits cell proliferation and promotes apoptosis in cancer cell lines dependent on EGFR and RET signaling pathways.
Case Study: Angiogenesis Assay
In an angiogenesis assay using human umbilical vein endothelial cells (HUVEC), NDM-Van reduced vascular tubule growth significantly at concentrations similar to those effective for its parent compound.
4. In Vivo Efficacy
Animal studies have shown that N-desmethyl vandetanib effectively reduces tumor size and inhibits angiogenesis in vivo. For instance:
- In murine models with human colon cancer xenografts, NDM-Van demonstrated a dose-dependent reduction in tumor growth.
- A study indicated that doses ranging from 12.5 to 50 mg/kg/day significantly inhibited VEGF-dependent neovascularization.
5. Clinical Implications
Clinical data regarding the efficacy and safety profile of N-desmethyl vandetanib are still emerging. However, studies indicate that:
- Patients receiving vandetanib show similar outcomes with respect to progression-free survival when considering the contribution of its active metabolite.
- Adverse effects associated with NDM-Van include QT prolongation, although it appears to be less severe compared to the parent compound.
Table 2: Clinical Outcomes with Vandetanib Treatment
Parameter | Vandetanib Group (%) | Placebo Group (%) |
---|---|---|
Progression-Free Survival at 12 Months | 83 | 63 |
Overall Response Rate | 45 | 13 |
Disease Control Rate | 87 | 71 |
6. Conclusion
N-desmethyl vandetanib represents a crucial component of the pharmacological activity associated with vandetanib therapy. Its ability to inhibit key signaling pathways involved in cancer progression and angiogenesis underscores its potential as an effective therapeutic agent in oncology. Ongoing research is essential to fully elucidate its clinical efficacy and safety profile.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPERSEGREUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416177 | |
Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338992-12-4 | |
Record name | N-Desmethyl vandetanib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYL VANDETANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions N-Desmethyl Vandetanib as a major metabolite of Vandetanib. How does the presence of this metabolite in liver tissue compare to Vandetanib itself after Vandetanib-eluting Radiopaque Beads (VERB) administration?
A1: The study found that both Vandetanib and its metabolite, N-Desmethyl Vandetanib, were present in the treated liver sections of swine 30 days after VERB administration. The levels of both compounds were above the in vitro IC50 for biological effectiveness []. This suggests that N-Desmethyl Vandetanib may also contribute to the therapeutic effect of VERB, although further research is needed to confirm its specific activity. At 90 days post-administration, both Vandetanib and N-Desmethyl Vandetanib were still detectable in the treated liver tissue, but near or below the limit of quantification in untreated sections []. This finding highlights the sustained release capability of VERB and the persistence of both Vandetanib and its metabolite in the targeted tissue.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.